molecular formula C19H18O4 B11154236 (4Z)-6,7-dimethoxy-4-(4-methylbenzylidene)-1,4-dihydro-3H-isochromen-3-one

(4Z)-6,7-dimethoxy-4-(4-methylbenzylidene)-1,4-dihydro-3H-isochromen-3-one

Cat. No.: B11154236
M. Wt: 310.3 g/mol
InChI Key: YIDGLCMYDHLEBC-PXNMLYILSA-N
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Description

(4Z)-6,7-dimethoxy-4-(4-methylbenzylidene)-1,4-dihydro-3H-isochromen-3-one is a complex organic compound that belongs to the class of isochromenones. This compound is characterized by its unique structure, which includes a benzylidene group and methoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-6,7-dimethoxy-4-(4-methylbenzylidene)-1,4-dihydro-3H-isochromen-3-one typically involves the condensation of 6,7-dimethoxy-1-tetralone with 4-methylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-6,7-dimethoxy-4-(4-methylbenzylidene)-1,4-dihydro-3H-isochromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) can be used to substitute methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce benzyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and antioxidant agent.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-6,7-dimethoxy-4-(4-methylbenzylidene)-1,4-dihydro-3H-isochromen-3-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzylidene camphor: A UV filter used in sunscreens with similar structural features.

    Schiff bases: Compounds with a similar benzylidene group that exhibit various biological activities.

Uniqueness

What sets (4Z)-6,7-dimethoxy-4-(4-methylbenzylidene)-1,4-dihydro-3H-isochromen-3-one apart is its unique combination of methoxy and benzylidene groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

(4Z)-6,7-dimethoxy-4-[(4-methylphenyl)methylidene]-1H-isochromen-3-one

InChI

InChI=1S/C19H18O4/c1-12-4-6-13(7-5-12)8-16-15-10-18(22-3)17(21-2)9-14(15)11-23-19(16)20/h4-10H,11H2,1-3H3/b16-8-

InChI Key

YIDGLCMYDHLEBC-PXNMLYILSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C3=CC(=C(C=C3COC2=O)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3=CC(=C(C=C3COC2=O)OC)OC

Origin of Product

United States

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